molecular formula C32H21N5Na2O6S2 B1203103 Acid blue 113 CAS No. 3351-05-1

Acid blue 113

Cat. No. B1203103
CAS RN: 3351-05-1
M. Wt: 681.7 g/mol
InChI Key: XPRMZBUQQMPKCR-UHFFFAOYSA-L
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Description

Acid Blue 113 is a diazo dye widely used in the textile industry and tannery . It is also used in adsorption and degradation studies to decolorize and mineralize the toxic intermediates like aromatic amines produced in the textile effluent .


Synthesis Analysis

Acid Blue 113 belongs to the category of bisazo dyes. The simple synthesis process of azo dyes in aqueous medium coupled with a vast choice of starting materials has made it possible to get a wide spectrum of shades and fastness properties . These can be used on a variety of substrates .


Molecular Structure Analysis

The molecular formula of Acid Blue 113 is C32H21N5Na2O6S2 . The molecular weight is 681.65 . Natural bond orbital analysis revealed that Acid Blue 113 has a highly stable structure due to strong intermolecular and intra-molecular interactions .


Chemical Reactions Analysis

Quantum chemical analysis was used to predict the degradation potential of Acid Blue 113 by hydrogen peroxide, ozone, hydroxyl radical, and sulfate radical . The results showed that Acid Blue 113 exhibits a nucleophilic characteristic, with a high propensity to be degraded by ozone and hydroxyl radical due to their lower HOMO-LUMO energy gaps .


Physical And Chemical Properties Analysis

Acid Blue 113 is a blue powder . It has a maximum absorption wavelength (λmax) of 566 nm . The dye content is 50% . The extinction coefficient is ≥18000 at 563-569 nm in H2O at 0.02 g/L .

Scientific Research Applications

Removal of Heavy Metal Ions

AB 113 has been utilized in the modification of natural and synthetic polymers for the selective removal of heavy metal ions such as Cr³⁺, Zn²⁺, and Mn²⁺ from aqueous solutions. The adsorption properties of polymers like shredded maize stalk and Amberlite XAD7HP acrylic resin have been enhanced with AB 113 to treat wastewater effectively .

Synthesis of Nanoparticles

CuFe₂O₄ nanoparticles synthesized using AB 113 have shown high efficiency in removing dyes from aqueous media. These nanoparticles, characterized by various techniques, demonstrated excellent adsorption capabilities, making them suitable for environmental cleanup applications .

Adsorption Studies

Chitosan, a natural polymer, has been modified with AB 113 to study its dye adsorption capacity. This research provides insights into the kinetics of dye adsorption, which is crucial for designing effective water treatment processes .

Terahertz Detection

AB 113 has been used in the development of hybrid hydrogels for terahertz (THz) detection. This application is significant in the field of spectroscopy, where sensitive detection of substances is required .

Adsorbent Concentration Effects

Studies have investigated the influence of adsorbent concentrations on the adsorption capacity of AB 113. Understanding these effects is vital for optimizing the use of adsorbents in the removal of anionic dyes from water .

Advanced Polymer Development

The research into AB 113 has led to the development of advanced polymers with high selectivity for metal ion removal. These polymers are designed to have functional groups that interact strongly with metal ions, establishing complex combinations for efficient separation .

Safety and Hazards

Acid Blue 113 is harmful if swallowed and may cause stomach discomfort . It may cause respiratory irritation and may cause irritation to eyes . It may also cause skin irritation in sensitive individuals .

Future Directions

Future research could focus on optimizing the degradation of Acid Blue 113. For instance, a study investigated the optimization of a bench-scale UV-C photocatalytic process using a TiO2 catalyst suspension for degradation of Acid Blue 113 . Another study focused on the adsorption properties of natural polymers for the removal of Acid Blue 113 .

Mechanism of Action

Target of Action

Acid Blue 113 (AB113) is an anionic diazo dye . It is widely used in various industries, including the textile and pharmaceutical industries . The primary targets of AB113 are the materials it is intended to color, such as wool, nylon, silk fabrics, and paper . It acts mainly as a hydrogen bond acceptor due to its chemical structure with a diazo aromatic backbone and ionic nature .

Mode of Action

The mode of action of AB113 involves interactions with its targets through hydrogen bonding . The dye’s spectral behavior in aqueous solution depends on its concentration and the nature of the environment . The dye concentrations ranging from 1×10^−6 to 5×10^−4 mol·L^−1 were chosen and studied, to avoid formation of the higher-order aggregates .

Biochemical Pathways

The biochemical pathways involved in the action of AB113 are primarily related to its degradation. A study found that the bacterium Sphingomonas melonis B-2 achieved more than 80% decolorization of AB113 within 24 hours . The expression level of enzymes involved in benzoate and naphthalene degradation pathways (NADH quinone oxidoreductase, N-acetyltransferase, and aromatic ring-hydroxylating dioxygenase) increased significantly after the treatment of AB113 .

Pharmacokinetics

The removal efficiency was optimized at different environmental parameter values .

Result of Action

The result of AB113’s action is the coloring of the target materials. Due to its hazardous nature, much of the research has focused on its removal from water or wastewater . The adsorption of the dye on adsorbent particles may alter the dye aggregation process in water .

Action Environment

The action of AB113 is influenced by several environmental factors. The removal efficiency of AB113 was found to be optimized at different environmental parameter values, including pH, dose of the adsorbent, initial dye concentration, adsorption time, and temperature . Furthermore, the presence of certain ions (NaCl, NaNO3, Na2CO3, and MgSO4) was found to affect the dye removal efficiency .

properties

IUPAC Name

disodium;8-anilino-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23N5O6S2.2Na/c38-44(39,40)23-11-6-10-22(20-23)34-35-27-16-17-28(25-13-5-4-12-24(25)27)36-37-29-18-19-30(33-21-8-2-1-3-9-21)32-26(29)14-7-15-31(32)45(41,42)43;;/h1-20,33H,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRMZBUQQMPKCR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H21N5Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24758-50-7 (Parent)
Record name C.I. 26360
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7044920
Record name C.I. Acid Blue 113
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

681.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1-Naphthalenesulfonic acid, 8-(phenylamino)-5-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

3351-05-1
Record name C.I. 26360
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 8-(phenylamino)-5-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Blue 113
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 8-phenylamino-5-(4-(3-sulphonatophenylazo)-1-naphthylazo)naphthalenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.102
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID BLUE 113
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BJW83X6LV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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